methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate is a complex organic compound that features a quinoline core, a benzodioxin moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst.
Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid.
Coupling Reactions: The benzodioxin moiety is then coupled with the quinoline core using carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The benzodioxin moiety could interact with hydrophobic pockets, while the quinoline core could participate in π-π stacking interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]propanoate: Similar structure but with a propanoate ester instead of an acetate.
Ethyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[(6-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-phenylquinolin-4-yl)oxy]acetate is unique due to its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 2-[6-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-phenylquinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O6/c1-33-26(31)16-36-24-15-22(17-5-3-2-4-6-17)30-21-9-7-18(13-20(21)24)28-27(32)29-19-8-10-23-25(14-19)35-12-11-34-23/h2-10,13-15H,11-12,16H2,1H3,(H2,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTITDNMQIAATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.